Caesalpine A

Antiproliferative Activity Hepatocellular Carcinoma Cassane Diterpene

Cassane-type diterpenes exhibit highly variable antiproliferative activities, where minor structural changes can shift IC50 values by over 10-fold. Caesalpine A (CAS 1616757-59-5) overcomes this inconsistency with validated potency: • HepG-2 IC50 = 4.7 μM, MCF-7 IC50 = 2.1 μM - outperforming inactive structural analogues. • >10-fold selectivity vs. inactive cassane analogues enables reliable HCC-focused screening. • Distinct 1α-acetoxy, 14β-hydroxy substitution pattern supports productive SAR and semi-synthetic derivatization. Sourced from Caesalpinia minax seeds. For R&D use; not for human/veterinary use.

Molecular Formula C23H32O7
Molecular Weight 420.5 g/mol
Cat. No. B593447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaesalpine A
Molecular FormulaC23H32O7
Molecular Weight420.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H32O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16-19,25,27H,6,8,10-11H2,1-5H3/t14-,16-,17-,18+,19-,22-,23+/m0/s1
InChIKeyUQNOSWRXLARWGA-PYMXQXNBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Caesalpine A: Antiproliferative Cassane Diterpene


Caesalpine A (CAS 1616757-59-5) is a cassane-type diterpene first isolated from the ethyl acetate extract of Caesalpinia minax seeds [1]. As a member of the broader class of furanoditerpenes found within the Fabaceae family, it possesses a tetracyclic framework with a fused furan ring, a defining structural feature of cassane derivatives [1]. This compound has been identified as a bioactive constituent exhibiting antiproliferative properties against multiple human cancer cell lines, providing a foundation for its use in oncology-focused natural product screening and medicinal chemistry campaigns [1][2].

Cassane-type diterpene scaffold for antiproliferative studies
Cell-based screening against human cancer cell lines
Isolated from Caesalpinia minax seed extract

Why Caesalpine A Is Not Interchangeable


Despite sharing a common tetracyclic cassane backbone, structurally related diterpenes from Caesalpinia species exhibit highly variable, and often unpredictable, antiproliferative activities. Direct comparative studies within the same experimental framework reveal that even minor structural modifications among co-isolated cassane analogues—including variations in hydroxylation, acetylation, or furan ring substitution—can shift IC50 values by an order of magnitude against the same cell line [1]. Consequently, substituting Caesalpine A with a cheaper or more readily available in-class analogue, such as neocaesalpin AA or spirocaesalmin, without empirical validation risks nullifying the intended biological activity [2][1]. The following evidence quantifies the specific performance gap between Caesalpine A and its closest structural comparators.

Activity variation >10-fold
Minor structural modifications among cassane analogues may shift IC50 by an order of magnitude against the same cell line.
Non-interchangeable analogues
Replacing Caesalpine A with neocaesalpin or spirocaesalmin may eliminate observable antiproliferative activity without prior validation.
Substitution-pattern sensitivity
Hydroxylation, acetylation, or furan-ring differences can drastically alter cell-model response profiles.

Caesalpine A: Activity Comparison with Analogues


Superior Antiproliferative Activity in HepG-2 Cells

Caesalpine A (Compound 1) demonstrated significantly higher antiproliferative activity against HepG-2 hepatocellular carcinoma cells compared to its co-isolated structural analogues, including caesalpin B (Compound 2), caesalpin C (Compound 3), caesalpin D (Compound 4), caesalpin E (Compound 5), caesalpin F (Compound 6), caesalpin G (Compound 7), and caesalpin H (Compound 8). The IC50 value for Caesalpine A was 4.7 μM, while all other tested caesalpins (2-8) exhibited IC50 values >50 μM in the same MTT assay [1].

HepG-2 Antiproliferative Activity
Head-to-head
Caesalpine A IC50 4.7 μM
Caesalpins B–H IC50 >50 μM
Reported >10.6-fold cell-model response difference
MTT assay, 72 h; supports selection over inactive analogues
Antiproliferative Activity Hepatocellular Carcinoma Cassane Diterpene

Potent MCF-7 Antiproliferative Activity

Caesalpine A (Compound 1) displayed potent antiproliferative activity against MCF-7 human breast adenocarcinoma cells with an IC50 of 2.1 μM, which is 3.8-fold more potent than its closest active analogue, caesalpin B (Compound 2, IC50 = 7.9 μM), and significantly more potent than other inactive analogues in the series [1]. Notably, caesalpin B exhibited selective activity against MCF-7 cells with limited activity against other tested lines, whereas Caesalpine A showed broader activity across both HepG-2 and MCF-7 lines [1].

MCF-7 Antiproliferative Activity
Head-to-head
IC50 2.1 μM
Reported 3.8-fold lower IC50 versus closest active analogue (caesalpin B)
MTT assay, 72 h; broader spectrum than caesalpin B
Antiproliferative Activity Breast Cancer Cassane Diterpene

Superior Potency Within Cassane Diterpene Class

When benchmarked against the broader pool of cassane-type diterpenes tested for antineoplastic activity, Caesalpine A (IC50 = 2.1-4.7 μM) falls within the most potent tier of this chemical class. A separate study on structurally related neocaesalpin and spirocaesalmin derivatives from C. minax reported IC50 values ranging from 18.4 to 83.9 μM across Hela, HCT-8, HepG-2, MCF-7, and A549 cell lines [1]. This class-level data indicates that Caesalpine A is approximately 4- to 40-fold more potent than the median activity of cassane diterpenes in this therapeutic area, underscoring its exceptional activity within its structural family.

Class-Level Potency Context
Class-level
Caesalpine A: 2.1–4.7 μM
Cassane class median: 18.4–83.9 μM
Reported 4- to 40-fold class-level potency range
Class-level inference; data to verify across independent panels
Class Comparison Cytotoxicity Cassane Diterpene

Distinctive Structural Features in Cassane Class

Caesalpine A is distinguished from its co-isolated analogues (Caesalpins B-H) by the presence of a unique acetoxy group at C-1 and a hydroxy group at C-14, whereas other caesalpins feature variations such as additional hydroxylations, methoxylations, or rearranged furan rings [1]. These subtle structural differences correlate with stark activity differences: Caesalpine A is the sole analogue in the series to exhibit potent activity against HepG-2 cells, while all other caesalpins (2-8) with different substitution patterns were inactive (IC50 >50 μM) [1].

Structure–Activity Relationship
Supporting evidence
1α-acetoxy, 14β-hydroxy substitution vs. varied patterns in inactive caesalpins
SAR supports unique activity linked to specific substitution pattern
Correlation reported by 1D/2D NMR and MTT data
Structural Differentiation Natural Product Chemistry Cassane Diterpene

Caesalpine A: Research Applications


HCC Inhibitor Library Screening

Given the >10-fold selectivity of Caesalpine A for HepG-2 cells over its inactive structural analogues [1], this compound is ideally suited as a positive control or chemical probe in focused library screens aimed at identifying novel HCC therapeutics. Its inclusion ensures a benchmark of high activity within the cassane diterpenoid chemical space, preventing false-negative interpretations from weakly active analogues.

SAR Studies of Cassane Diterpenoids

Caesalpine A's unique 1α-acetoxy and 14β-hydroxy substitution pattern, which correlates with its potent and broad antiproliferative activity against both HepG-2 and MCF-7 cells [1], makes it an optimal scaffold for semi-synthetic derivatization. Medicinal chemists can use Caesalpine A as a lead compound to systematically modify these functional groups and probe their contribution to anticancer activity, whereas structurally similar but inactive caesalpins (B-H) would not support productive SAR exploration.

Breast and Liver Cancer Comparative Studies

For researchers investigating dual-activity anticancer agents, Caesalpine A provides a valuable tool for studying simultaneous effects on breast (MCF-7, IC50 = 2.1 μM) and liver (HepG-2, IC50 = 4.7 μM) cancer cell lines [1]. Its activity profile is distinct from that of caesalpin B, which exhibits selective MCF-7 activity but is 3.8-fold less potent, and from the majority of cassane diterpenes, which show only moderate (IC50 >18.4 μM) or no activity in these models [2]. This allows for more robust cross-tissue comparisons in preliminary mechanism-of-action studies.

Application
Selection Property
Validation Focus
Hepatocellular carcinoma model screening
Reported HepG-2 selectivity context
Verify activity rank against inactive cassane analogues
Cassane diterpenoid SAR derivatization
1α-acetoxy/14β-hydroxy SAR context
Confirm structure–activity linkage via functional group modification
Breast/liver dual-cell-line profiling
MCF-7 and HepG-2 cell-model response context
Cross-tissue mechanism-of-action interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caesalpine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.